Aluminum sesquichlorohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum sesquichlorohydrate is an aluminum salt commonly used as an antiperspirant agent, deodorant agent, and cosmetic astringent. It works by physically blocking eccrine sweat glands, thereby reducing perspiration . The compound is typically found in personal care products such as roll-ons, pump sprays, and after-shave applications .

Mechanism of Action

Target of Action

Aluminum sesquichlorohydrate, also known as Reach 301, primarily targets the eccrine sweat glands . These glands are responsible for producing sweat, a process that helps regulate body temperature.

Mode of Action

The compound works by physically blocking the ducts of the eccrine sweat glands . This blockage is achieved through the formation of a gel-like plug within the ducts, preventing sweat from reaching the skin’s surface.

Result of Action

The result of this compound’s action is a significant reduction in sweating . By blocking the eccrine sweat glands, the compound prevents sweat from reaching the skin’s surface, thereby reducing perspiration.

Biochemical Analysis

Biochemical Properties

Aluminum Sesquichlorohydrate interacts with various biomolecules. It is assumed that phosphate-bearing biomolecules are elected targets for the biochemical action for aluminum . The compound works by forming a gel-like plug within the eccrine sweat gland ducts .

Cellular Effects

This compound exerts its effects on various types of cells, primarily the eccrine sweat glands. It physically blocks these glands, thereby reducing perspiration .

Molecular Mechanism

The mechanism of action of this compound involves physically blocking the eccrine sweat gland ducts . This blockage is achieved by the formation of a gel-like plug within the ducts .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is assumed that phosphate-bearing biomolecules are elected targets for the biochemical action for aluminum .

Transport and Distribution

This compound diffuses into and physically blocks sweat gland ducts . This indicates that the compound can be transported and distributed within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the eccrine sweat gland ducts, where it forms a gel-like plug to block perspiration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum sesquichlorohydrate is synthesized by reacting aluminum hydroxide with a chlorine-containing compound such as sodium chloride, calcium chloride, or magnesium chloride. This reaction is typically carried out at temperatures around 100-150°C and a pH of about 9 .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving aluminum in hydrochloric acid, followed by controlled hydrolysis. The resulting solution is then concentrated and purified to obtain the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Reduction: It can be reduced by strong reducing agents, although such reactions are less common.

Substitution: The compound can participate in substitution reactions where chloride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: Involves reagents like sodium hydroxide or other bases.

Major Products:

Oxidation: Aluminum oxide.

Reduction: Aluminum metal.

Substitution: Various aluminum hydroxides or other aluminum salts.

Scientific Research Applications

Aluminum sesquichlorohydrate has diverse applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on biological systems, particularly in relation to its antiperspirant properties.

Medicine: Investigated for its potential use in treating hyperhidrosis (excessive sweating) and other skin conditions

Industry: Utilized in water treatment processes as a coagulant to remove impurities and suspended particles.

Comparison with Similar Compounds

Aluminum chlorohydrate: Another aluminum salt used in antiperspirants with a similar mechanism of action.

Aluminum zirconium tetrachlorohydrex glycine: A compound used in advanced antiperspirant formulations.

Aluminum chloride: Used in both antiperspirants and water treatment processes.

Uniqueness: Aluminum sesquichlorohydrate is unique due to its specific aluminum-to-chloride ratio and its ability to form a stable gel-like plug in sweat glands. This makes it particularly effective as an antiperspirant agent .

Properties

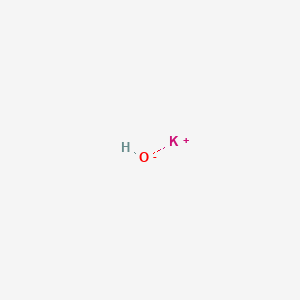

IUPAC Name |

aluminum;chloride;hydroxide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.ClH.2H2O/h;1H;2*1H2/q+3;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLAMANSVUJYPT-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

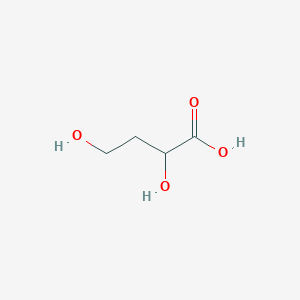

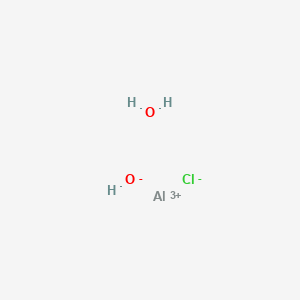

O.[OH-].[Al+3].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlClH3O2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327-41-9, 173763-15-0 |

Source

|

| Record name | Aluminum sesquichlorohydrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALUMINUM SESQUICHLOROHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCN889409V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)